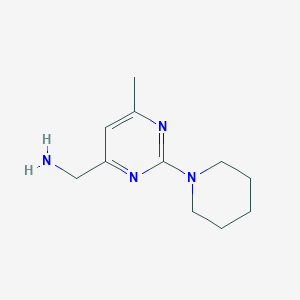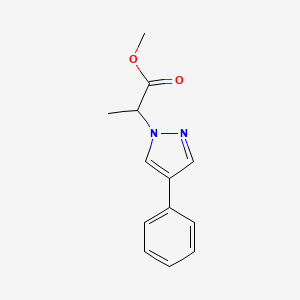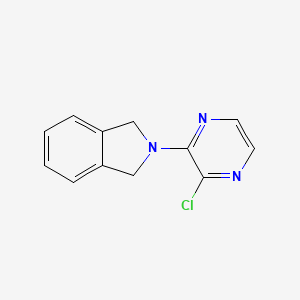
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole
説明
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole (CPDI) is a heterocyclic compound with a broad range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CPDI is a versatile compound that has been used in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, CPDI has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents.
作用機序
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various receptors in the body, such as the serotonin receptor. The binding of 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole to the serotonin receptor is believed to be responsible for its analgesic and anti-inflammatory effects. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to bind to various enzymes, such as cyclooxygenase, and to inhibit their activity.
Biochemical and Physiological Effects
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to have various biochemical and physiological effects. It has been shown to possess analgesic and anti-inflammatory effects, as well as to inhibit the activity of various enzymes, such as cyclooxygenase. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been shown to possess anti-cancer and anti-viral activity.
実験室実験の利点と制限
The main advantage of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively inexpensive compound and is readily available. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole is stable and can be stored for extended periods of time without significant degradation. However, one of the main limitations of using 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole in laboratory experiments is that it is a relatively toxic compound and should be handled with care.
将来の方向性
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has potential applications in the development of novel drugs and drug delivery systems. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new analgesics and anti-inflammatory agents. Furthermore, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new anti-cancer and anti-viral agents. Finally, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole could be used in the development of new enzyme inhibitors, such as cyclooxygenase inhibitors.
科学的研究の応用
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in numerous scientific research studies. It has been used as a substrate in the synthesis of various biologically active compounds, such as β-lactams, quinolines, and indolines. In addition, 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has been used in the development of various bioactive compounds, including analgesics and anti-inflammatory agents. 2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole has also been used in the synthesis of various novel drugs and drug delivery systems.
特性
IUPAC Name |
2-(3-chloropyrazin-2-yl)-1,3-dihydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c13-11-12(15-6-5-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWONZNDPOBMJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloropyrazin-2-yl)-2,3-dihydro-1H-isoindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

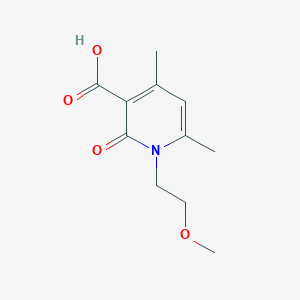

![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-one](/img/structure/B1468027.png)
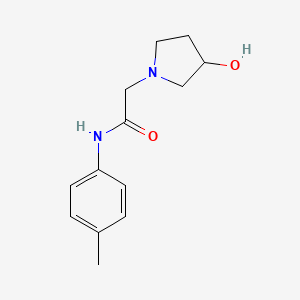
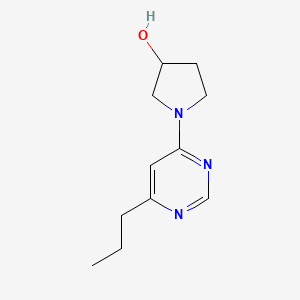
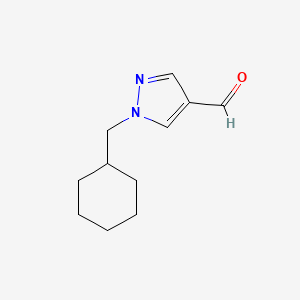
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
